molecular formula C19H19NO5 B4406847 5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid

5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid

Cat. No.: B4406847
M. Wt: 341.4 g/mol
InChI Key: BUWHXZJFLBJMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetyloxy group, a phenylbutanoyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid typically involves multi-step organic reactions. One possible synthetic route could include:

    Acetylation: Introduction of the acetyloxy group through acetylation of a hydroxyl group on the benzoic acid derivative.

    Amidation: Formation of the amide bond by reacting the benzoic acid derivative with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylbutanoyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetyloxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated benzoic acids, substituted amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, aiding in the study of biochemical pathways.

    Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Medicine

    Anti-inflammatory: Investigation of its potential anti-inflammatory effects.

    Antimicrobial: Study of its activity against various microbial strains.

Industry

    Material Science: Utilization in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetylsalicylic Acid: Known for its anti-inflammatory and analgesic properties.

    Benzocaine: A local anesthetic commonly used in topical pain relief.

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid is unique due to its specific structural features, such as the combination of an acetyloxy group and a phenylbutanoyl group on a benzoic acid core. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-acetyloxy-2-(2-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-15(13-7-5-4-6-8-13)18(22)20-17-10-9-14(25-12(2)21)11-16(17)19(23)24/h4-11,15H,3H2,1-2H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWHXZJFLBJMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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